N-[(1R)-1-phenylethyl]cyclobutanamine
Description
N-[(1R)-1-Phenylethyl]cyclobutanamine is a chiral amine derivative characterized by a cyclobutane ring substituted with a phenylethyl group. The compound has a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol (based on analogous structures in ). Its stereochemistry at the phenylethyl group (R-configuration) is critical for its biological and physicochemical properties.
Properties
CAS No. |
1568180-73-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]cyclobutanamine |
InChI |
InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3/t10-/m1/s1 |
InChI Key |
QZHMVMRQYDQYSQ-SNVBAGLBSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CCC2 |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a broader class of N-(1-phenylethyl)amine derivatives , where variations in the amine substituent or cyclization pattern significantly alter properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve antimicrobial activity but may reduce solubility.
- Stereochemistry : Enantiomers (R vs. S) exhibit divergent biological activities. For example, (R)-configured phenylethylamines in showed higher calcium channel inhibition than their (S)-counterparts.
Physicochemical Properties
Data from analogous compounds ():
Insights :
Preparation Methods
Reductive Amination Approach
One common method is the reductive amination of cyclobutanone with (1R)-1-phenylethylamine:
- Procedure : Cyclobutanone is reacted with (1R)-1-phenylethylamine under acidic or neutral conditions to form an imine intermediate, which is then reduced using a mild reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
- Outcome : This method provides good stereochemical control and yields the target amine with high enantiomeric purity.
Nucleophilic Substitution on Cyclobutyl Halides
Another route involves substitution reactions on cyclobutyl halides:
- Procedure : A cyclobutyl halide (e.g., bromide or chloride) is reacted with (1R)-1-phenylethylamine under basic conditions to substitute the halide with the amine group.
- Conditions : Typically carried out in polar aprotic solvents like DMF or THF, sometimes with sodium carbonate or diisopropyl ethylamine as bases.
- Yield : Moderate to high yields reported, depending on reaction time and temperature.
Experimental Data and Reaction Conditions
The following table summarizes representative reaction conditions and yields from literature sources related to similar amine syntheses, which can be adapted for this compound:
| Step | Reagents & Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine formation | Cyclobutanone + (1R)-1-phenylethylamine | Room temp | Ethanol or MeOH | - | Stir 1-2 h |
| Reduction | NaBH3CN or H2/Pd-C | 0 to RT | Ethanol or MeOH | 75-90 | Mild reducing agent for stereoselectivity |
| Nucleophilic substitution | Cyclobutyl bromide + (1R)-1-phenylethylamine + Na2CO3 | 25-90 °C | DMF or THF | 60-85 | Reaction time 12-24 h |
Research Findings and Mechanistic Insights
- Stereochemical Integrity : The use of chiral amines such as (1R)-1-phenylethylamine preserves stereochemistry during reductive amination, minimizing racemization.
- Reactivity of Cyclobutane Ring : The cyclobutane ring can undergo ring strain-induced reactions. Careful control of reaction conditions avoids ring opening or side reactions.
- Catalyst Selection : Hydrogenation catalysts like Pd/C or Raney Nickel are effective for imine reduction, but must be chosen to avoid over-reduction or dehalogenation.
- Base Effects : Bases such as sodium carbonate or diisopropyl ethylamine facilitate nucleophilic substitution by neutralizing formed acids and enhancing nucleophilicity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Reductive Amination | Cyclobutanone + (1R)-1-phenylethylamine | NaBH3CN or H2/Pd-C | Mild, RT | 75-90 | High stereoselectivity, simple | Requires pure chiral amine |
| Nucleophilic Substitution | Cyclobutyl halide + (1R)-1-phenylethylamine | Na2CO3 or base | 25-90 °C, 12-24 h | 60-85 | Straightforward, scalable | Possible side reactions, longer time |
Q & A
Q. Q1: What synthetic strategies are optimal for preparing N-[(1R)-1-phenylethyl]cyclobutanamine with high enantiomeric purity?
The synthesis typically involves reductive amination or alkylation of a cyclobutanamine precursor with (1R)-1-phenylethyl halides. Key steps include:
- Temperature control : Reactions are conducted at 0–25°C to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic displacement efficiency .
- Catalysts : Chiral catalysts like (R)-BINAP-Cu complexes improve enantioselectivity (>90% ee) .
Post-synthesis, purity is confirmed via 1H/13C NMR (δ 1.2–2.8 ppm for cyclobutane protons; δ 4.1–4.5 ppm for chiral center protons) and HPLC with chiral columns (e.g., Chiralpak AD-H) .
Advanced Stereochemical Analysis
Q. Q2: How does stereochemistry at the nitrogen atom influence biological activity?
The (1R)-configuration induces steric and electronic effects critical for receptor binding. For example:
- Pharmacological assays : (1R)-enantiomers show 10–50× higher affinity for σ1 receptors compared to (1S) in radioligand binding studies .
- X-ray crystallography : SHELX-refined structures (CCDC entries) reveal hydrogen bonding between the amine and receptor residues (e.g., Tyr 206 in σ1) .
Methodological note: Use SHELXL for refining small-molecule structures and SHELXE for resolving enantiomer-specific electron density .
Physicochemical Profiling
Q. Q3: What computational tools are recommended for predicting logP and solubility of this compound?
- logP prediction : Use Molinspiration or ALOGPS (experimental logP ≈ 2.8–3.1, aligning with cyclobutane’s hydrophobicity) .
- Solubility : COSMO-RS simulations in water (0.1–0.5 mg/mL) correlate with experimental shake-flask data (pH 7.4 PBS buffer) .
- Molecular dynamics (MD) : GROMACS simulations reveal stable conformations in lipid bilayers, supporting blood-brain barrier permeability hypotheses .
Pharmacological Mechanism Elucidation
Q. Q4: How can researchers resolve contradictions in reported σ1 receptor binding affinities (Ki values)?
Discrepancies arise from assay conditions:
- Radioligand choice : [³H]Pentazocine vs. [³H]DTG yields Ki differences (5 nM vs. 20 nM) due to allosteric site competition .
- Membrane preparation : GPCR-rich fractions (e.g., guinea pig brain vs. transfected HEK293 cells) alter binding kinetics .
Protocol : Standardize assays using HEK293-σ1 cells and ³H-SKF-10,047, with 10 µM haloperidol for nonspecific binding correction .
Safety and Handling Protocols
Q. Q5: What safety measures are critical for handling this compound in vitro?
- PPE : Nitrile gloves, lab coats, and fume hoods (vapor pressure ≈ 0.01 mmHg at 25°C) .
- First aid : Immediate ethanol冲洗 for skin contact (amine reactivity); not water due to hydrolysis risk .
- Storage : –20°C under argon (stable >2 years; degradation <5% by HPLC) .
Data Contradiction Analysis
Q. Q6: Why do synthetic yields vary (30–80%) across studies using reductive amination?
Key variables:
- Reducing agents : NaBH(OAc)₃ (pH 6–7) vs. ZnCl₂/H₂SO₄ (acidic) alter intermediate stability .
- Substrate ratios : Excess (1R)-1-phenylethyl bromide (1.5 eq.) improves yields to >70% but risks diastereomer formation .
Recommendation : Optimize via DoE (Design of Experiments) with temperature, solvent, and stoichiometry as factors .
Advanced Applications in Drug Discovery
Q. Q7: What in silico methods validate this compound as a scaffold for CNS drug development?
- Docking studies : AutoDock Vina with σ1 receptor (PDB: 6DK1) identifies hydrophobic interactions with Phe 107/108 .
- ADMET prediction : SwissADME flags moderate CYP2D6 inhibition (IC₅₀ ≈ 15 µM), requiring metabolite profiling .
- Crystallographic data : Cross-reference with SHELX-refined analogs (e.g., CAS 1260667-45-5) to refine pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
